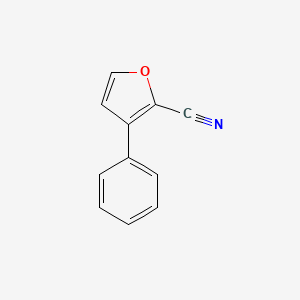

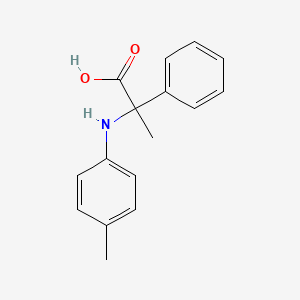

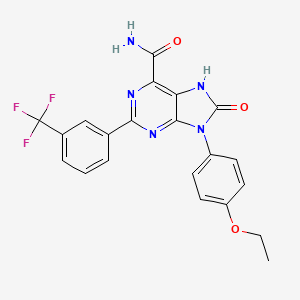

![molecular formula C10H10N6 B2649307 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 117480-53-2](/img/structure/B2649307.png)

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the CAS Number: 117480-53-2 . It has a molecular weight of 214.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is 1S/C10H10N6/c1-5-2-3-7-6 (4-5)8-9 (12-7)13-10 (14-11)16-15-8/h2-4H,11H2,1H3, (H2,12,13,14,16) .Physical And Chemical Properties Analysis

As mentioned earlier, “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a solid compound . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications

Cancer Therapy

The compound has shown potential in cancer therapy. It has been used in the design and synthesis of a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of a compound that displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 .

Iron Chelation

The compound has been used as an iron chelator. Iron chelators are natural or synthetic small molecules that bind iron ions with a high affinity . They were initially used in the treatment of iron ion-overload syndromes and are now being repurposed to treat cancers .

Cell Cycle Arrest

The compound has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This could be a potential mechanism for its anticancer activity.

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Selective Binding to Ferrous Ions

Unlike VLX600, an iron chelator, the compound selectively binds to ferrous ions, but not to ferric ions . The addition of Fe2+ abolished the cytotoxicity of the compound .

Potential Anti-HIV Activity

While not directly related to “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole”, indole derivatives have been reported to have potential anti-HIV activity . It’s possible that further research could explore this potential application for the compound.

properties

IUPAC Name |

(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIGVTNBJSLTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322060 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

117480-53-2 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)